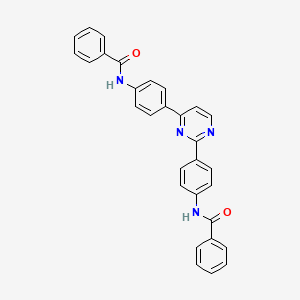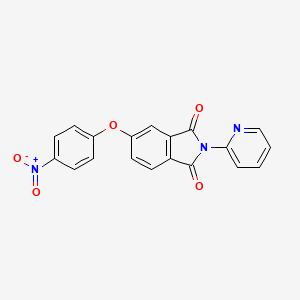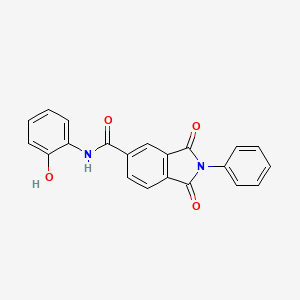
N,N'-(Pyrimidine-2,4-diylbis(4,1-phenylene))dibenzamide
Overview
Description
N,N’-(Pyrimidine-2,4-diylbis(4,1-phenylene))dibenzamide is a compound that features a pyrimidine ring linked to two benzamide groups through phenylene linkers
Preparation Methods
The synthesis of N,N’-(Pyrimidine-2,4-diylbis(4,1-phenylene))dibenzamide can be achieved through a palladium-catalyzed aminocarbonylation reaction. This method involves the use of diamines as N-nucleophiles and carbon monoxide as a carbonyl source. The reaction is typically carried out under high pressure (30 bar) and elevated temperatures (80°C) in the presence of a palladium catalyst and a suitable solvent like toluene .
Chemical Reactions Analysis
N,N’-(Pyrimidine-2,4-diylbis(4,1-phenylene))dibenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of cyclic derivatives.
Scientific Research Applications
N,N’-(Pyrimidine-2,4-diylbis(4,1-phenylene))dibenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its ability to interact with biological molecules makes it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N,N’-(Pyrimidine-2,4-diylbis(4,1-phenylene))dibenzamide involves its interaction with specific molecular targets, such as DNA or proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to DNA cleavage under certain conditions. This property is particularly useful in the development of anticancer agents that target rapidly dividing cells .
Comparison with Similar Compounds
N,N’-(Pyrimidine-2,4-diylbis(4,1-phenylene))dibenzamide can be compared with other bis-pyrimidine derivatives, such as:
4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid): This compound is used as a fluorescent probe to study protein interactions and ion channels.
N,N’-(1,3-Phenylene)dimaleimide: This compound is used in the synthesis of polymers and has applications in materials science.
The uniqueness of N,N’-(Pyrimidine-2,4-diylbis(4,1-phenylene))dibenzamide lies in its specific structural features, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[4-[2-(4-benzamidophenyl)pyrimidin-4-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O2/c35-29(23-7-3-1-4-8-23)32-25-15-11-21(12-16-25)27-19-20-31-28(34-27)22-13-17-26(18-14-22)33-30(36)24-9-5-2-6-10-24/h1-20H,(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERUPYVPQXYUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfonyl}benzoic acid](/img/structure/B3459526.png)
![2-({[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B3459544.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B3459546.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B3459551.png)
![[2-(2,4-dichlorophenoxy)ethyl][4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B3459561.png)
![N-(12,12-dimethyl-3-oxo-5-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-4-nitrobenzamide](/img/structure/B3459569.png)
![N-(2-methoxyphenyl)-2-{4-[(2-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3459581.png)
![N-(2-hydroxyphenyl)-2-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3459587.png)


![6-bromo-N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3459610.png)
![ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B3459620.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3459626.png)
![2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3459633.png)
